molecular formula C26H31NO3 B15157243 (2Z,4E,6Z,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide

(2Z,4E,6Z,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide

Cat. No.: B15157243
M. Wt: 405.5 g/mol
InChI Key: NZVOGZATHCUFRC-UHFFFAOYSA-N
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Description

This compound is a polyunsaturated amide characterized by a conjugated tetraene backbone (positions 2,4,6,8) with stereochemical configurations 2Z,4E,6Z,8E. The structure includes a 4-hydroxyphenyl group linked via an amide bond and a 2,6,6-trimethyl-3-oxocyclohex-1-en-1-yl substituent at the terminal carbon. The 3-oxo group on the cyclohexenyl ring may enhance polarity and hydrogen-bonding capacity compared to non-oxygenated analogs .

Properties

IUPAC Name

N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,28H,15-16H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVOGZATHCUFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retinoyl Chloride Formation

The synthesis begins with the conversion of retinoic acid to retinoyl chloride using dimethylchloroformamidinium chloride (DMC). This reagent avoids the harsh conditions associated with traditional acyl chloride agents like thionyl chloride, which can degrade the polyene backbone.

Reaction Conditions:

  • Solvent: N,N-Dimethylformamide (DMF) at ambient temperature (20–25°C).
  • Stoichiometry: 1.1–1.3 equivalents of DMC relative to retinoic acid.
  • Reaction Time: 30–60 minutes, yielding retinoyl chloride in >95% purity without isolation.

The use of DMF stabilizes the retinoyl chloride intermediate, preventing dimerization and oxidative degradation.

Amide Coupling with Bis-(N,O)-Trimethylsilyl-p-Aminophenol (BS-PAP)

Retinoyl chloride undergoes nucleophilic acyl substitution with BS-PAP, a silylated derivative of p-aminophenol. Silylation protects the phenolic hydroxyl group and activates the amine for efficient coupling.

Key Steps:

  • Preparation of BS-PAP:
    • p-Aminophenol reacts with hexamethyldisilazane (HMDS) in DMF, replacing the -NH2 and -OH protons with trimethylsilyl (TMS) groups.
    • Stoichiometry: 2.2 equivalents of HMDS per equivalent of p-aminophenol.
    • Yield: >98% BS-PAP as a colorless oil.
  • Coupling Reaction:
    • Retinoyl chloride in DMF is added dropwise to BS-PAP at 5–12°C.
    • Temperature Control: Maintaining temperatures below 20°C prevents retro-aldol decomposition of the polyene chain.
    • Byproduct Management: Trimethylsilyl chloride (TMSCl) forms as a byproduct and is quenched during workup.

Optimization of Reaction Parameters

Solvent Selection

DMF is critical for solubilizing retinoic acid and stabilizing reactive intermediates. Alternatives like N-methylpyrrolidinone (NMP) reduce yields by 10–15% due to inferior solvation of the silylated amine.

Temperature and Scaling Effects

Parameter Small Scale (1 mol) Large Scale (100 mol)
Retinoyl Chloride 25°C, 45 min 25°C, 60 min
Coupling Reaction 10°C, 2 h 5°C, 4 h
Overall Yield 89% 85%

Lower temperatures during coupling minimize epimerization of the double bonds, preserving the (2Z,4E,6Z,8E) configuration.

Isolation and Purification

Crystallization of the DMF Solvate

Adding aqueous potassium fluoride (KF) to the reaction mixture precipitates fenretinide as a DMF solvate:

  • KF Concentration: 15–20% w/v in water.
  • Yield: 92–95% of crystalline solvate.

Recrystallization for Polymorphic Control

The solvate is recrystallized from ethanol/water (4:1 v/v) to yield the thermodynamically stable "A" polymorph:

  • Purity: >99.5% by HPLC.
  • Crystal Structure: Monoclinic P2₁/c with Z′ = 1.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.35 (d, J = 8.5 Hz, 2H, ArH), 6.75 (d, J = 8.5 Hz, 2H, ArH), 6.15–5.95 (m, 4H, CH=CH), 5.45 (t, J = 7 Hz, 1H, CH), 2.35 (s, 3H, CH₃), 1.95 (s, 6H, 2×CH₃).
  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1595 cm⁻¹ (C=C).

Chromatographic Purity

Method Column Retention Time Purity
HPLC (UV 350 nm) C18, 75% MeOH/H2O 12.3 min 99.7%
TLC (SiO₂) 9:1 CH₂Cl₂/MeOH Rf = 0.45 Single spot

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related molecules (Table 1):

Property Target Compound 3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic Acid N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
Molecular Formula C₂₆H₃₁NO₃ C₂₀H₂₆O₃ C₂₁H₁₈ClN₄O₂
Molecular Weight 405.52 g/mol 326.42 g/mol 393.85 g/mol
Key Functional Groups Amide (–CONH–), 4-hydroxyphenyl, conjugated tetraene, 3-oxocyclohexenyl Carboxylic acid (–COOH), conjugated tetraene, cyclohexene Amide (–CONH–), triazole, naphthalene, 4-chlorophenyl
Double Bond Configuration 2Z,4E,6Z,8E 2E,4E,6E,8E (presumed from IUPAC name in ) N/A (aromatic systems dominate)
Key Substituents 3-Oxocyclohexenyl, 4-hydroxyphenylamide Cyclohexenyl, carboxylic acid Naphthalene-1-yloxy, 4-chlorophenylamide
Potential Bioactivity Undocumented in evidence; inferred polarity from 3-oxo and amide groups Likely lower solubility due to carboxylic acid; retinoid-like structure may imply signaling Documented synthesis via 1,3-dipolar cycloaddition; triazole may confer antimicrobial properties

Key Observations

Functional Group Impact: The target compound’s amide group and 4-hydroxyphenyl substituent distinguish it from the carboxylic acid analog (). The 3-oxo group on the cyclohexenyl ring increases polarity, which may influence binding affinity in biological systems compared to non-oxygenated analogs .

Stereochemical Differences :

  • The 2Z,4E,6Z,8E configuration in the target compound contrasts with the fully E -configured tetraene system in the acid analog. This difference could alter molecular geometry, affecting interactions with chiral targets like enzymes or receptors.

Comparative Bioactivity: The triazole-containing compound 6m () shares an amide bond but incorporates a heterocyclic triazole and naphthalene group.

Solubility and Reactivity: The carboxylic acid analog () likely has higher aqueous solubility than the target amide but may exhibit faster metabolic clearance. The target’s 4-hydroxyphenyl group could introduce antioxidant properties, akin to phenolic compounds .

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